molecular formula C28H38N2O13 B14068329 Thalidomide-5'-O-PEG6-C2-acid

Thalidomide-5'-O-PEG6-C2-acid

Cat. No.: B14068329
M. Wt: 610.6 g/mol
InChI Key: NDDHYTOKEQIHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Framework of Induced Proximity and Proteolysis Targeting Chimeras (PROTACs)

PROTACs are ingeniously designed molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. broadpharm.comaxispharm.com The fundamental principle behind PROTACs is to hijack the ubiquitin-proteasome system (UPS), the cell's natural protein disposal system. broadpharm.com By simultaneously binding to the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex. axispharm.com This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing it from the cell. lumiprobe.com This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple protein copies, leading to potent and sustained pharmacological effects at lower concentrations compared to traditional inhibitors. broadpharm.com

Cereblon (CRBN) as a Principal E3 Ubiquitin Ligase in Synthetic TPD Systems

The human genome encodes over 600 E3 ubiquitin ligases, but only a handful have been successfully exploited for TPD. nih.gov Among these, Cereblon (CRBN) has emerged as a workhorse in the development of PROTACs. oup.com CRBN functions as the substrate receptor component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. mdpi.com The discovery that thalidomide (B1683933) and its derivatives, known as immunomodulatory imide drugs (IMiDs), bind directly to CRBN was a pivotal moment in the field of TPD. mdpi.comnih.govbiochempeg.com This interaction alters the substrate specificity of the CRBN complex, leading to the recruitment and degradation of specific proteins. researchgate.netnih.gov The well-characterized interaction between thalidomide-based ligands and CRBN, coupled with its favorable biological properties, has made CRBN a primary choice for recruitment in a multitude of PROTAC designs. acs.orgnih.gov

Historical Elucidation of Thalidomide's Molecular Mechanism via CRBN Engagement

The story of thalidomide is one of scientific serendipity. Initially marketed for other indications, its devastating teratogenic effects led to its withdrawal. biochempeg.com Years later, research into its potent anti-cancer properties, particularly in multiple myeloma, led to a breakthrough in understanding its mechanism of action. oup.combiochempeg.com In 2010, scientists discovered that thalidomide exerts its therapeutic effects by binding to CRBN. mdpi.com This binding event modulates the E3 ligase activity, inducing the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells. nih.govnih.gov Further structural studies revealed that the glutarimide (B196013) ring of thalidomide is essential for binding to a hydrophobic pocket in CRBN. oup.commdpi.com This detailed molecular understanding of how thalidomide engages CRBN provided a blueprint for the rational design of thalidomide-based ligands for PROTACs. researchgate.net

Rationale for the Strategic Design and Utility of PEGylated Thalidomide Analogs within PROTAC Architectures

"Thalidomide-5'-O-PEG6-C2-acid" is a prime example of a strategically designed, PEGylated thalidomide analog. This molecule serves as a degrader building block for TPD. tenovapharma.com It contains the thalidomide moiety for CRBN engagement, a six-unit PEG linker to enhance solubility and provide optimal spacing, and a terminal carboxylic acid group for convenient conjugation to a ligand targeting a specific protein of interest. tenovapharma.commedkoo.combroadpharm.com The defined length of the PEG6 chain is a result of optimization studies that have shown linker length to be a critical factor in degradation potency. explorationpub.com For instance, while a 16-atom PEG linker was found to be optimal for a PROTAC targeting the estrogen receptor, a shorter 8-atom PEG linker was more effective for a homo-PROTAC designed to degrade CRBN itself. explorationpub.com The carboxylic acid functional group allows for straightforward chemical reactions to attach the POI ligand, facilitating the modular assembly of PROTACs. tenovapharma.com

Below is a table summarizing the key properties of this compound and related compounds.

Compound NameLinker TypeFunctional GroupMolecular FormulaMolecular Weight (Da)Key Application
This compoundPEG6 with a C2 acid-COOHC₂₉H₃₆N₂O₁₂604.609PROTAC Synthesis
Thalidomide-O-PEG6-AcidPEG6-COOHC₂₈H₃₈N₂O₁₃610.6PROTAC Synthesis
Thalidomide-5'-propargyl-PEG6-acidPEG6 with a propargyl group-COOHC₂₉H₃₆N₂O₁₂604.609PROTAC Synthesis via Click Chemistry
Thalidomide-O-PEG2-aminePEG2-NH2Not specifiedNot specifiedPROTAC Synthesis
(S,R,S)-AHPC-PEG linkerPEGVariousNot specifiedNot specifiedVHL-based PROTAC Synthesis
Pomalidomide-PEG5-AzidePEG5-N3Not specifiedNot specifiedCRBN-based PROTAC Synthesis via Click Chemistry

Properties

Molecular Formula

C28H38N2O13

Molecular Weight

610.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H38N2O13/c31-24-4-3-23(26(34)29-24)30-27(35)21-2-1-20(19-22(21)28(30)36)43-18-17-42-16-15-41-14-13-40-12-11-39-10-9-38-8-7-37-6-5-25(32)33/h1-2,19,23H,3-18H2,(H,32,33)(H,29,31,34)

InChI Key

NDDHYTOKEQIHEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Thalidomide 5 O Peg6 C2 Acid

Synthetic Methodologies for the Thalidomide (B1683933) Core Structure and its Positional Isomers

The thalidomide molecule is composed of a phthalimide (B116566) ring and a glutarimide (B196013) ring. frontiersin.org The synthesis of the thalidomide core structure is a well-established process. A common method involves the condensation of a phthalic anhydride (B1165640) derivative with 3-aminopiperidine-2,6-dione (B110489) in a suitable solvent like acetic acid, often under reflux conditions. nih.govnih.gov

Positional isomers of thalidomide, particularly those substituted on the phthalimide ring, are crucial for creating diverse PROTACs with varying linker attachment points. For instance, the synthesis of 5-hydroxythalidomide (B1239145), a key precursor for Thalidomide-5'-O-PEG6-C2-acid, has been successfully achieved. nih.govresearchgate.net One synthetic route to 5-hydroxythalidomide involves using a suitably protected 4-hydroxyphthalic anhydride as the starting material for the condensation reaction with 3-aminopiperidine-2,6-dione. scholaris.ca The resulting 5-hydroxythalidomide serves as a critical intermediate for subsequent derivatization at the 5'-O-position.

It is important to note that thalidomide possesses a chiral center at the 3'-position of the glutarimide ring, existing as (R)- and (S)-enantiomers. While often used as a racemate, stereoselective syntheses of thalidomide and its derivatives have been developed to investigate the specific biological activities of each enantiomer. nih.gov

Design and Chemical Synthesis of Polyethylene (B3416737) Glycol (PEG) Linkers in Degradation Constructs

The linker component of a PROTAC plays a critical role in its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. explorationpub.com Polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. jenkemusa.com

Influence of PEG Chain Length (e.g., Hexaethylene Glycol - PEG6) on Linker Properties

The length of the PEG chain is a crucial parameter in PROTAC design. Varying the number of ethylene (B1197577) glycol units allows for the optimization of the distance between the target protein and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation. jenkemusa.com A hexaethylene glycol (PEG6) linker provides a significant degree of flexibility and spatial separation. Research has shown that both short and long PEG linkers can be effective, with the optimal length being target-dependent. chemrxiv.org The PEG6 linker in this compound offers a balance of solubility and conformational flexibility, potentially enabling the formation of a stable and productive ternary complex. uni-muenchen.de

Introduction and Functionalization of Carboxylic Acid Moieties for Conjugation (e.g., C2-acid)

To enable the conjugation of the thalidomide-linker moiety to a target protein ligand, a reactive functional group is required at the terminus of the linker. A carboxylic acid group is a versatile handle for this purpose, as it can readily form a stable amide bond with an amine group on the target protein ligand. lumiprobe.com In "this compound," the "C2-acid" refers to a propanoic acid moiety at the end of the PEG6 chain.

The synthesis of a PEG6 linker with a terminal carboxylic acid can be achieved through various methods. One common approach involves starting with a protected hexaethylene glycol derivative, such as one with a terminal tert-butyl ester. This protected acid can then be coupled to the other end of the linker, which is functionalized for attachment to the thalidomide moiety. The final step would involve the deprotection of the tert-butyl ester, typically under acidic conditions, to reveal the terminal carboxylic acid.

Regioselective Derivatization of the Thalidomide Moiety at the 5'-O-Position

The regioselective functionalization of the thalidomide core is essential for creating specific attachment points for the linker. For "this compound," the linker is attached at the 5'-oxygen atom of the phthalimide ring. This requires the regioselective O-alkylation of 5-hydroxythalidomide.

The direct alkylation of the phenolic hydroxyl group in 5-hydroxythalidomide can be challenging due to the potential for competing N-alkylation at the glutarimide nitrogen. scholaris.ca To achieve regioselectivity, specific reaction conditions are necessary. Modified Mitsunobu reaction conditions have been shown to be effective for the direct O-alkylation of hydroxy-thalidomide derivatives. scholaris.ca Alternatively, a Williamson ether synthesis can be employed, where the phenoxide of 5-hydroxythalidomide is generated using a suitable base and then reacted with an electrophilic PEG6-C2-acid linker precursor (e.g., a PEG6 chain with a terminal tosylate or bromide and a protected carboxylic acid). Careful selection of the base and reaction conditions is crucial to favor O-alkylation over N-alkylation. rsc.orgbeilstein-journals.org

Synthesis of 5-hydroxythalidomide. nih.gov

Synthesis of a protected PEG6-C2-acid linker with a suitable leaving group (e.g., tosylate) on one end.

Regioselective O-alkylation of 5-hydroxythalidomide with the protected linker. rsc.org

Deprotection of the carboxylic acid to yield the final this compound.

Advanced Chemical Coupling Techniques for Conjugation of this compound with Diverse Target Protein Ligands

Once synthesized, this compound can be conjugated to a ligand that binds to a specific protein of interest, thereby creating a functional PROTAC. The terminal carboxylic acid is the key reactive handle for this conjugation.

Amide Bond Formation: The most common method for conjugating a carboxylic acid to an amine-containing target protein ligand is through amide bond formation. rsc.org This reaction is typically facilitated by coupling reagents that activate the carboxylic acid. Standard coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). frontiersin.orgnih.gov These reagents form a highly reactive intermediate that readily reacts with the amine on the target protein ligand to form a stable amide bond. nih.gov The reaction conditions are generally mild, making them suitable for complex and sensitive molecules. rsc.org

Click Chemistry: An increasingly popular and highly efficient method for bioconjugation is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comorganic-chemistry.org This approach offers high yields, excellent functional group tolerance, and mild reaction conditions. rsc.orgnih.govnih.gov To utilize this method, the this compound would first need to be functionalized with either an azide (B81097) or an alkyne group. For example, the carboxylic acid could be coupled to a small linker containing an azide. Similarly, the target protein ligand would be functionalized with the complementary alkyne. The two components are then joined together in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.govacs.org This modular approach allows for the rapid assembly of PROTAC libraries with diverse components. uni-muenchen.de

The choice of coupling technique depends on the specific functional groups present on the target protein ligand and the desired properties of the final PROTAC conjugate.

Molecular Recognition and Ligand Protein Interactions of Thalidomide 5 O Peg6 C2 Acid with Cereblon

Structural Analysis of Thalidomide (B1683933) and its Derivatives in Complex with CRBN

Cereblon is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgnih.gov Structural biology studies have revealed that CRBN contains a distinct C-terminal thalidomide-binding domain (TBD). nih.govnih.gov This domain houses a deep hydrophobic pocket, which is the primary site of interaction for thalidomide and its derivatives. nih.govnih.gov The glutarimide (B196013) moiety of the thalidomide scaffold is essential for this binding event, fitting snugly into this pocket. nih.govoup.com The phthalimide (B116566) portion of the molecule is more solvent-exposed, a feature that is critical for its role in PROTACs, as this is the site for linker attachment. nih.govplos.org In Thalidomide-5'-O-PEG6-C2-acid, the thalidomide core acts as the CRBN-binding warhead, while the PEG6-C2-acid chain serves as a linker to be conjugated to a target protein ligand. broadpharm.comtenovapharma.com

Thalidomide is a chiral molecule, existing as two distinct enantiomers: (S)-thalidomide and (R)-thalidomide. semanticscholar.orgnih.gov Research has unequivocally demonstrated that CRBN binds these enantiomers with different affinities. Biochemical and structural studies have established that the (S)-enantiomer possesses a binding affinity for CRBN that is approximately 6- to 10-fold stronger than that of the (R)-enantiomer. nih.govsemanticscholar.orgrcsb.org

X-ray crystallography has provided a detailed view of this enantiomeric specificity. The (S)-enantiomer binds to the CRBN pocket in a "relaxed" conformation. nih.govrcsb.org In contrast, the (R)-enantiomer must adopt a strained, "twisted" conformation of its glutarimide ring to avoid steric hindrance within the binding pocket. nih.govsemanticscholar.org This conformational penalty is believed to be the primary reason for its weaker binding affinity. semanticscholar.org This stereospecificity has functional consequences, as the (S)-enantiomer is a more potent inducer of neosubstrate degradation and is also associated with stronger teratogenic effects in zebrafish models. nih.govsemanticscholar.orgrcsb.org

Feature(S)-Thalidomide(R)-Thalidomide
Binding Affinity to CRBN ~10-fold strongerWeaker
Bound Conformation RelaxedTwisted/Strained
Functional Potency More potentLess potent

This table summarizes the key differences in the interaction of thalidomide enantiomers with Cereblon.

The interaction between the thalidomide moiety of this compound and CRBN is highly specific, dictated by a network of molecular contacts within the binding pocket.

The Tri-Trp Pocket : The core of the binding site is a hydrophobic pocket formed by the side chains of three conserved tryptophan residues (W380, W386, and W400). nih.gov This "Tri-Trp pocket" accommodates the glutarimide ring of thalidomide, which is a critical requirement for binding. nih.govnih.gov

Hydrogen Bonding : The glutarimide ring is further anchored in the pocket through specific hydrogen bonds with the protein backbone. researchgate.net These interactions provide stability and contribute to the specificity of the binding event.

Phthalimide Moiety Interaction : The phthalimide ring of thalidomide is positioned closer to the solvent-exposed entrance of the pocket. nih.govplos.org This region allows for greater conformational flexibility and is the key attachment point for the PEG linker in PROTACs like this compound. frontiersin.org The specific interactions in this region can influence the recruitment of different neosubstrates. nih.gov

Interacting Moiety (Thalidomide)CRBN Binding SiteKey ResiduesInteraction Type
Glutarimide RingTri-Trp PocketW380, W386, W400Hydrophobic Interactions
Glutarimide RingPocket Backbone(Specific residues)Hydrogen Bonds
Phthalimide RingPocket Entrance(Various)Van der Waals, Solvent Exposure

This table details the specific molecular interactions between the thalidomide scaffold and the CRBN binding pocket.

Mechanisms of Ternary Complex Formation and Stabilization Involving this compound

While thalidomide and its direct derivatives can act as "molecular glues" to induce degradation of specific proteins, this compound is a component of a different degradation strategy: PROTACs. frontiersin.orgpromegaconnections.com In this context, its role is to initiate the formation of a ternary complex consisting of the target protein, the PROTAC molecule, and the E3 ligase complex. nih.govresearchgate.net The thalidomide part binds to CRBN, and the other end of the PROTAC binds to the target protein, effectively bringing the two into close proximity. frontiersin.org The PEG6-C2-acid linker is not merely a spacer but plays a crucial role in enabling and stabilizing this ternary complex, with its length and flexibility being critical determinants of degradation efficiency. researchgate.net

The binding of thalidomide-based ligands to CRBN fundamentally alters the substrate-binding surface of the protein. nih.govnih.gov This creates a novel interface that can recognize and bind proteins not typically targeted by CRBN, termed "neosubstrates". nih.govpromegaconnections.comresearchgate.net This mechanism is the basis for the therapeutic effects of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), which induce the degradation of neosubstrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govoup.comresearchgate.net

The specific chemical structure of the ligand dictates which neosubstrates are recruited. nih.govresearchgate.net For example, lenalidomide induces the degradation of casein kinase 1α (CK1α), an activity not shared by thalidomide or pomalidomide. nih.gov This demonstrates that even subtle changes to the thalidomide scaffold can significantly alter the shape of the induced binding surface on CRBN, leading to different substrate specificities. nih.govresearchgate.net Once a neosubstrate is recruited to the CRBN-ligand complex, it is poly-ubiquitinated by the CRL4 E3 ligase machinery and subsequently targeted for destruction by the proteasome. annualreviews.orgrsc.org

In the architecture of a PROTAC, the this compound molecule serves a clear and distinct purpose: it is the E3 ligase recruiting arm. frontiersin.orgselleck.co.jpmedchemexpress.com Its sole function is to anchor the PROTAC molecule to the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov

CRBN Engagement : The thalidomide moiety selectively binds to the TBD of CRBN. nih.gov

Linker Extension : The flexible PEG6-C2-acid linker extends away from the E3 ligase. tenovapharma.com

Target Proximity : The other end of the linker is attached to a ligand that binds a specific protein of interest (POI). frontiersin.org

By physically linking the E3 ligase to the POI, the PROTAC overcomes the need for a natural or glue-induced interaction. nih.govresearchgate.net It effectively hijacks the cellular degradation machinery and brings it to bear on a target protein that it would otherwise ignore.

Modulation of E3 Ubiquitin Ligase Function by Thalidomide-Derived PROTACs

Thalidomide-derived PROTACs, which utilize scaffolds like this compound, represent a powerful method for modulating E3 ubiquitin ligase function. nih.gov Rather than inhibiting the ligase, these molecules co-opt and redirect its enzymatic activity. Thalidomide itself has been shown to inhibit the auto-ubiquitination of CRBN, suggesting it directly influences the ligase's catalytic cycle. nih.govnih.gov

PROTACs build on this by fundamentally reprogramming the ligase's target specificity. The CRL4^CRBN^ complex is recruited to the POI bound by the PROTAC, leading to the ubiquitination and subsequent degradation of that specific target. frontiersin.orgsciengine.com This technology allows for the selective removal of disease-causing proteins from the cell, offering a therapeutic modality distinct from traditional inhibition. nih.govnih.gov The efficacy of this process is highly dependent on the properties of the PROTAC, including the affinity of the thalidomide ligand for CRBN and the length, composition, and attachment point of the linker, all of which influence the stability and geometry of the productive ternary complex. nih.govnih.gov

Effects on CRBN Autoubiquitination and Intracellular Protein Levels

Binding of thalidomide or its analogs to CRBN has a significant, direct effect on the E3 ligase complex itself. One of the key consequences is the inhibition of CRBN's own autoubiquitination. nih.gov Ubiquitination is a process where ubiquitin molecules are attached to a substrate protein, often marking it for degradation by the proteasome. When an E3 ligase like CRL4^CRBN^ is not actively engaged with a substrate, it can ubiquitinate itself, leading to its own degradation and turnover.

By binding to CRBN, thalidomide and its derivatives stabilize the protein. nih.gov This inhibition of autoubiquitination leads to an accumulation and elevation of CRBN protein levels within the cell. nih.gov This increased availability of the CRL4^CRBN^ complex is thought to enhance its capacity to act upon other target proteins, particularly the "neosubstrates" recruited by the drug-bound CRBN. nih.gov

Table 1: Effects of Thalidomide-based Ligands on CRBN

Effect Consequence
Inhibition of Autoubiquitination Blocks self-tagging for degradation
Protein Stabilization Leads to increased intracellular levels of CRBN

This interactive table is based on established findings for thalidomide and its direct analogs.

Cellular and Preclinical Pharmacological Characterization of Thalidomide 5 O Peg6 C2 Acid Derived Protacs

In Vitro Cellular Studies on Protein Degradation Efficacy and Specificity

The initial characterization of any novel PROTAC involves a rigorous assessment of its ability to induce the degradation of the target protein within a cellular context. These studies are fundamental to establishing the molecule's potential as a therapeutic agent.

Quantitative Assessment of Target Protein Degradation Dynamics (Concentration-Response and Kinetic Profiles)

To determine the efficacy of a "Thalidomide-5'-O-PEG6-C2-acid"-derived PROTAC, researchers would typically perform concentration-response experiments. This involves treating cultured cells with increasing concentrations of the PROTAC and quantifying the remaining levels of the target protein. Key parameters derived from these studies are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

Kinetic profiling is equally important, as it provides insights into the speed and duration of protein degradation. In a typical experiment, cells would be treated with a fixed concentration of the PROTAC, and protein levels would be measured at various time points. This allows for the determination of the time required to reach Dmax and the duration of the degradation effect.

Hypothetical Data Table: Concentration-Response of a Target Protein to a "this compound"-Derived PROTAC

PROTAC Concentration (nM)Percent Target Protein Remaining (%)
0.198
185
1052
10015
100012

This table illustrates the expected dose-dependent degradation of a target protein.

Evaluation of PROTAC Potency and Efficiency in Cellular Systems

The potency of a PROTAC is a measure of the concentration required to elicit a significant biological effect, in this case, protein degradation. A lower DC50 value indicates higher potency. The efficiency of a PROTAC is a broader term that encompasses not only its potency but also the rate and extent of degradation (Dmax). An ideal PROTAC would exhibit high potency (low DC50) and high efficiency (rapid and near-complete degradation).

Comprehensive Profiling of Target Selectivity and Potential Off-Target Degradation Events

A critical aspect of PROTAC development is ensuring that the molecule selectively degrades the intended target protein without affecting other proteins in the cell. Off-target degradation can lead to unforeseen toxicities and side effects.

Proteomic Approaches for the Identification of Degradation Substrates Beyond Canonical Neosubstrates

Modern proteomic techniques, such as mass spectrometry-based quantitative proteomics, are indispensable for assessing the selectivity of a PROTAC. In these experiments, cells are treated with the PROTAC, and the entire proteome is analyzed to identify any proteins that are significantly downregulated. This global view can uncover unintended degradation substrates. Thalidomide (B1683933) itself is known to induce the degradation of so-called "neosubstrates" like IKZF1 and IKZF3. It is therefore crucial to assess whether a "this compound"-derived PROTAC retains this activity and to identify any novel off-target effects.

Impact of Linker Design and Attachment Position on Degradation Selectivity Profiles

The linker component of a PROTAC, in this case, the PEG6-C2-acid chain, plays a pivotal role in its properties. The length, composition, and attachment point of the linker can significantly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting both potency and selectivity. The 5'-O- attachment on the thalidomide moiety is a specific choice that can alter the orientation of the recruited E3 ligase relative to the target protein, which in turn can impact the degradation profile. Research on other thalidomide-based PROTACs has shown that even minor changes in the linker can dramatically alter the selectivity profile.

Mechanistic In Vivo Studies in Relevant Preclinical Models (non-human experimental systems)

Following successful in vitro characterization, promising PROTAC candidates are advanced to in vivo studies in preclinical models, such as mice. These studies are essential to evaluate the PROTAC's efficacy and degradation profile in a whole-organism context. Researchers would assess the extent of target protein degradation in tumor tissues (for oncology applications) or other relevant tissues, as well as in peripheral blood mononuclear cells. These studies provide crucial information on the PROTAC's pharmacokinetic and pharmacodynamic properties, helping to establish a potential therapeutic window.

Assessment of Compound Activity and Mechanistic Endpoints in Animal Models

The in vivo evaluation of PROTACs derived from this compound is crucial for establishing their therapeutic potential. Animal models, particularly patient-derived xenograft (PDX) models in oncology, are instrumental in assessing both the efficacy and the mechanism of action of these degraders. A primary endpoint in such studies is the direct measurement of target protein degradation in tumor tissue and peripheral tissues, which confirms the PROTAC's pharmacological activity. This is typically correlated with downstream therapeutic effects, such as tumor growth inhibition or regression.

Mechanistic endpoints are vital to confirm that the observed anti-tumor activity is a direct result of the intended protein degradation. This involves collecting tissue samples at various time points post-administration to analyze the levels of the target protein, often via Western blot or immunohistochemistry. Furthermore, the expression levels of downstream biomarkers affected by the target protein's degradation are quantified to establish a clear pharmacodynamic relationship. For instance, the degradation of BET proteins by a CRBN-based PROTAC is expected to lead to a reduction in c-Myc levels, a key downstream oncogene. aacrjournals.org

The table below illustrates representative data from a hypothetical in vivo study of a PROTAC derived from this compound targeting an oncogenic protein in a cancer xenograft model.

Treatment GroupTumor Growth Inhibition (%)Target Protein Level in Tumor (% of Vehicle)Downstream Biomarker Level (% of Vehicle)
Vehicle Control0%100%100%
PROTAC (Low Dose)45%35%50%
PROTAC (High Dose)85%<10%<15%

Analysis of Ubiquitination Pathways and Global Protein Turnover in Response to Degradation

The mechanism of action for PROTACs derived from this compound is entirely dependent on a functional ubiquitin-proteasome system. nih.gov A critical step in their preclinical characterization is to confirm that the degradation of the target protein is indeed mediated by this pathway. This is typically achieved in cell-based assays where co-treatment with a proteasome inhibitor, such as bortezomib (B1684674) or MG132, should rescue the target protein from degradation, demonstrating the proteasome-dependency of the PROTAC's activity.

Furthermore, direct evidence of ubiquitination is sought. Following treatment with the PROTAC, the target protein can be immunoprecipitated from cell lysates and subsequently probed with antibodies against ubiquitin. An increase in polyubiquitin (B1169507) chains on the target protein confirms that the PROTAC is successfully inducing the key molecular event that precedes proteasomal degradation. researchgate.net

A significant advantage of PROTACs is their potential for high selectivity. However, it is essential to assess the global impact of the degrader on the entire proteome. Mass spectrometry-based proteomics is the gold standard for analyzing global protein turnover. In these experiments, cells are treated with the PROTAC, and the levels of thousands of proteins are quantified. An ideal PROTAC will show a profound and selective reduction in the level of the intended target protein with minimal changes to the abundance of other proteins. nih.gov This analysis helps identify potential off-target degradation, which could arise if the PROTAC induces CRBN to recognize other "neosubstrates" besides the intended target. nih.govjst.go.jp

The following table provides a representative summary of data confirming the mechanism of action and selectivity of a hypothetical CRBN-recruiting PROTAC.

Experimental ConditionTarget Protein LevelTarget Protein UbiquitinationGlobal Proteome Off-Target Changes
PROTAC aloneDecreased (>90%)IncreasedMinimal
PROTAC + Proteasome InhibitorRescued (No Decrease)IncreasedNot Applicable
Vehicle ControlBaselineBaselineNone

Elucidation of Mechanisms Conferring Resistance to CRBN-Dependent Degradation in Model Systems

As with other targeted therapies, acquired resistance can limit the long-term efficacy of PROTACs. Understanding the molecular mechanisms of resistance is critical for developing strategies to overcome it. For PROTACs that recruit CRBN, resistance is most commonly associated with alterations in the E3 ligase machinery itself, rather than mutations in the target protein that prevent PROTAC binding. aacrjournals.orglatrobe.edu.au

Studies using cancer cell lines chronically treated with CRBN-based PROTACs have revealed several key resistance mechanisms: aacrjournals.org

Downregulation or Loss of CRBN: The most frequent cause of acquired resistance is the reduced expression or complete loss of the CRBN protein. aacrjournals.orglatrobe.edu.au Since CRBN is essential for the PROTAC to function, its absence renders the degrader inactive. This can occur through genomic alterations such as chromosomal deletion of the CRBN gene locus. aacrjournals.org

Mutations in CRBN: Specific point mutations within the CRBN gene can disrupt its ability to bind to the thalidomide moiety of the PROTAC or prevent its proper interaction with other components of the E3 ligase complex, such as DDB1. researchgate.netnih.gov

Alterations in other E3 Ligase Complex Components: Although less common, genomic alterations in other essential proteins of the CRL4^CRBN^ complex, such as CUL4A/B or DDB1, can also compromise the ligase's function and lead to resistance. nih.govresearchgate.net

The non-essential nature of CRBN in many cell types makes its loss a common and effective route for cancer cells to evade the action of CRBN-recruiting PROTACs. nih.gov This contrasts with resistance mechanisms observed for PROTACs that recruit other E3 ligases, such as VHL, which is an essential gene in many cell lines, making its loss less favorable for cell survival. nih.gov

The table below summarizes key findings from studies on cell lines made resistant to a CRBN-based BET protein degrader, ARV-825.

Resistance MechanismMolecular ChangeEffect on PROTAC ActivityReference Finding
E3 Ligase DownregulationLoss of CRBN mRNA and protein expressionComplete loss of target degradationResistance in OVCAR8 cells attributed to CRBN deletion. aacrjournals.org
E3 Ligase MutationPoint mutations in CRBN (e.g., E377K, H397D)Reduced ternary complex formation and degradationSpecific hotspots in CRBN are required for PROTAC potency. nih.gov
Lack of Target MutationNo secondary mutations in the target BET proteinBinding of PROTAC to target is unaffectedResistance was not caused by alterations in the target protein. aacrjournals.orglatrobe.edu.au

Advanced Structural and Computational Methodologies in Research on Thalidomide 5 O Peg6 C2 Acid

Application of X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Ternary Complex Structures

The cornerstone of PROTAC-mediated degradation is the formation of a stable ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution, three-dimensional structures of these assemblies.

X-ray crystallography has been instrumental in revealing the atomic details of how thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs) bind to CRBN. spring8.or.jpuniprot.org Crystal structures of the DDB1-CRBN complex with thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) have shown that the glutarimide (B196013) moiety of the drug binds within a hydrophobic pocket in CRBN's thalidomide-binding domain (TBD), which is characterized by a key "tri-tryptophan" motif. researchgate.netresearchgate.net These structures provide a precise map of the hydrogen bonds and hydrophobic interactions that anchor the ligand. Furthermore, co-crystal structures of ternary complexes, such as CRBN-lenalidomide-CK1α, have illuminated how the drug refashions the surface of CRBN to create a new binding interface for "neosubstrate" proteins that are not endogenous targets of the ligase. researchgate.net This structural information is critical for understanding the molecular basis of cooperativity and selectivity in ternary complex formation.

Cryo-electron microscopy (cryo-EM) has emerged as a complementary technique, particularly for large, flexible, or heterogeneous complexes that are difficult to crystallize. digitellinc.com Cryo-EM studies on the DDB1-CRBN complex have revealed significant conformational dynamics. nih.gov Research has shown that in its apo (unbound) state, CRBN exists in an "open" conformation. digitellinc.comnih.gov The binding of a CRBN-modulating drug is both necessary and sufficient to trigger a conformational shift to a "closed" state, which is the conformation competent for neosubstrate binding. digitellinc.comnih.gov This allosteric mechanism, visualized by cryo-EM, highlights that the drug does not simply act as a static bridge but actively remodels the E3 ligase to prepare it for target engagement. Cryo-EM has also been used to solve the structures of entire degrader-induced complexes, revealing the dynamic nature of the interactions between the target protein and CRBN. researchgate.netnih.gov

Table 1: Key Structural Insights from X-ray Crystallography and Cryo-EM.
TechniqueSystem StudiedKey FindingsPDB ID Example
X-ray CrystallographyDDB1-CRBN-LenalidomideRevealed the binding mode of the glutarimide moiety in the CRBN tri-tryptophan pocket. researchgate.net4TZ4
X-ray CrystallographyDDB1-CRBN-Lenalidomide-CK1αElucidated the molecular basis of neosubstrate recruitment, showing how the drug acts as a "molecular glue". researchgate.net5FQD
Cryo-EMDDB1-CRBN apo complexDemonstrated that apo-CRBN exists in a dynamic, open conformation not competent for neosubstrate binding. digitellinc.comnih.govN/A
Cryo-EMDDB1-CRBN-PomalidomideShowed that drug binding induces a conformational change to a "closed" state, which is required for target engagement. nih.gov8D7U

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand Binding

While crystallography and cryo-EM provide static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into the conformational dynamics and binding events of molecules in solution, an environment that more closely mimics physiological conditions.

NMR is highly effective for studying the flexible linkers in PROTACs, such as the PEG6 chain in Thalidomide-5'-O-PEG6-C2-acid. acs.orgchemrxiv.org The linker's conformation is not passive; it plays a crucial role in orienting the two ends of the PROTAC for optimal ternary complex formation. researchgate.netchemrxiv.org NMR techniques like the Nuclear Overhauser Effect (NOE) can provide distance constraints between atoms within the molecule, helping to define the ensemble of conformations the linker adopts in solution and when bound to its protein partners. acs.org

Furthermore, NMR is used to confirm and characterize ligand binding to CRBN. nih.govresearchgate.net Techniques such as 1D proton NMR and 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can monitor chemical shift perturbations (CSPs) in the protein's spectrum upon addition of the ligand. nih.gov These changes indicate which amino acid residues are in or near the binding site, allowing for mapping of the interaction surface. nih.gov Such studies have confirmed that binding of thalidomide-like molecules induces significant conformational rearrangements in CRBN residues, even those not in direct contact with the ligand. nih.gov

Table 2: Applications of NMR Spectroscopy in PROTAC Research.
NMR TechniqueInformation GainedApplication to this compound Research
1D Proton NMR / 2D HSQCLigand binding confirmation and binding site mapping via Chemical Shift Perturbations (CSPs). nih.govConfirming the thalidomide moiety binds to the CRBN TBD and identifying residues involved in the interaction.
Saturation Transfer Difference (STD) NMRIdentifies which parts of a ligand are in close contact with the protein.Mapping the binding epitope of the thalidomide moiety within the CRBN pocket.
Nuclear Overhauser Effect (NOE) SpectroscopyProvides information on through-space distances between atoms (<5 Å). acs.orgDetermining the solution conformation of the PEG6 linker and its orientation relative to the thalidomide head.
Relaxation-based NMRProbes molecular dynamics and flexibility at various timescales.Characterizing the dynamics of the linker and changes in protein flexibility upon binary and ternary complex formation.

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide a powerful framework for predicting and rationalizing the behavior of PROTACs, guiding their design and optimization.

Molecular docking is a computational technique used to predict how a small molecule like this compound binds to a protein receptor. For PROTACs, this is a multi-stage process that involves modeling the binary complexes (PROTAC-CRBN and PROTAC-Target) and, crucially, the ternary complex. Docking algorithms can predict the most favorable protein-protein orientations and the conformation of the PROTAC linker that bridges them. nih.gov

Molecular Dynamics (MD) simulations take these static docked models and simulate the movements of atoms over time, typically on the nanosecond to microsecond timescale. elifesciences.org This provides a dynamic view of the ternary complex, allowing researchers to assess its stability and flexibility. nih.govresearchgate.net Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone over time, indicating the structural stability of the complex.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual residues, highlighting regions that become more rigid or more flexible upon complex formation. researchgate.net

MD simulations have been used to model CRBN-PROTAC-target complexes, confirming that degraders with different linkers can form stable ternary structures but may exhibit distinct degradation efficiencies. nih.govelifesciences.org These simulations can also reveal the critical role of the linker in establishing favorable protein-protein interactions and the importance of water molecules in mediating and stabilizing the complex. nih.gov

A significant challenge in the development of thalidomide-based molecules is predicting which proteins will be recruited as neosubstrates. researchgate.netspringernature.com Computational approaches are being developed to tackle this problem. By using the structure of the CRBN-ligand binary complex as a template, it is possible to perform large-scale protein-protein docking screens against structural databases to identify proteins that can favorably bind to the newly formed interface.

More advanced computational workflows, sometimes integrating machine learning, aim to model the entire degradation process. biorxiv.orgacs.org Such models can predict not only the stability of the ternary complex but also whether the recruited target protein has accessible lysine (B10760008) residues that can be ubiquitinated by the E2 enzyme associated with the CRL4-CRBN complex. duke.edu Machine learning models trained on features of known degradable and non-degradable proteins are being developed to predict a protein's "degradability". duke.edu These in silico methods are crucial for prioritizing targets, designing new degraders, and anticipating potential off-target degradation events. nih.gov

Table 3: Computational Approaches for PROTAC Analysis.
MethodologyPrimary ObjectiveKey Output/Insight
Molecular DockingPredict binding pose of ligand and orientation of proteins in the ternary complex. nih.govStatic 3D model of the ternary complex, identification of key intermolecular contacts.
Molecular Dynamics (MD)Assess stability and dynamics of the ternary complex in a simulated physiological environment. researchgate.netRMSD/RMSF plots, conformational ensembles, binding free energy calculations.
Virtual ScreeningIdentify potential new neosubstrates for a given CRBN-ligand complex. biorxiv.orgRanked list of potential target proteins for experimental validation.
Machine LearningPredict the "degradability" of a target protein based on its intrinsic features. duke.eduA score or probability that a protein can be successfully degraded by a TPD approach.

Biophysical Techniques for Quantitative Binding Affinity Measurements

A quantitative understanding of the binding events involved in ternary complex formation is essential for optimizing PROTAC efficacy. Several biophysical techniques are employed to measure binding affinities (KD), kinetics (kon/koff), and thermodynamics. jove.comnih.govresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free, real-time technique for measuring biomolecular interactions. ijpsjournal.comnih.gov In a typical PROTAC experiment, an E3 ligase like CRBN is immobilized on a sensor surface. acs.org The PROTAC is then injected, either alone to measure the binary PROTAC-CRBN interaction, or in the presence of the target protein to measure the kinetics of ternary complex formation. nih.govbiorxiv.org SPR provides association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) is calculated. This allows for the determination of cooperativity (α), a measure of how the binding of the first protein influences the binding of the second. nih.govacs.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. google.com By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (Ka = 1/KD), the stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nih.govnih.gov This provides a complete thermodynamic signature of the interaction. ITC is a valuable tool for validating binding and understanding the driving forces (enthalpic vs. entropic) behind binary and ternary complex formation. jove.com

Fluorescence Resonance Energy Transfer (FRET) is a technique that measures the distance between two fluorophores. Time-Resolved FRET (TR-FRET) is particularly useful for studying PROTACs in a high-throughput format. nih.govbpsbioscience.com In a ternary complex assay, CRBN and the target protein can be labeled with a donor-acceptor FRET pair (e.g., using fluorescently tagged antibodies against protein tags). bpsbioscience.comrevvity.comacs.org The addition of a competent PROTAC like one derived from this compound brings the two proteins into proximity, resulting in an increase in the FRET signal. nih.gov This allows for the rapid screening of compounds and the determination of their potency (EC50 or IC50) in inducing complex formation. nih.govacs.org

Table 4: Comparison of Biophysical Techniques for Binding Analysis.
TechniquePrincipleKey Parameters MeasuredAdvantages
Surface Plasmon Resonance (SPR)Change in refractive index upon mass binding to a sensor surface. ijpsjournal.comkon, koff, KD, Cooperativity (α). nih.govLabel-free, real-time kinetic data. ijpsjournal.com
Isothermal Titration Calorimetry (ITC)Measures heat change upon molecular binding. google.comKD, Stoichiometry (n), ΔH, ΔS. nih.govProvides a complete thermodynamic profile of the interaction in solution. jove.com
Time-Resolved FRET (TR-FRET)Energy transfer between donor and acceptor fluorophores in proximity. nih.govEC50 / IC50 for complex formation/disruption. nih.govHomogeneous assay, high-throughput screening compatible. bpsbioscience.com

Translational Development and Research Applications of Thalidomide 5 O Peg6 C2 Acid in Chemical Biology

Strategic Design Principles for Next-Generation PROTACs Utilizing the Thalidomide-5'-O-PEG6-C2-acid Scaffold

The design of effective PROTACs is a multifactorial process where the linker plays a critical role in dictating the molecule's properties and efficacy. The this compound scaffold offers several advantageous features for the rational design of next-generation protein degraders.

The thalidomide (B1683933) component serves as a well-validated ligand for the CRBN E3 ligase, hijacking the cell's natural protein disposal machinery. oup.comjst.go.jp The choice of a PEG6 linker is strategic, as polyethylene (B3416737) glycol linkers are known to influence several key parameters of a PROTAC molecule. nih.gov The length of the PEG chain, in this case, six ethylene (B1197577) glycol units, is crucial for spanning the distance between the E3 ligase and the target protein to enable the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. oup.comresearchgate.net

Furthermore, the hydrophilic nature of the PEG linker can improve the aqueous solubility and cell permeability of the resulting PROTAC, addressing common challenges in drug development. nih.gov The flexibility of the PEG chain can also be advantageous, allowing the PROTAC to adopt multiple conformations and facilitate the optimal orientation of the target protein and E3 ligase for efficient ubiquitin transfer. nih.gov The terminal C2-acid (propanoic acid) provides a reactive handle for the straightforward conjugation of a target protein ligand via a stable amide bond.

Exploration of Diverse Target Protein Ligand Classes for Conjugation with the Acid Functionality

The terminal carboxylic acid of this compound provides a versatile anchor point for the attachment of a wide array of target protein ligands. This versatility allows for the development of PROTACs against a broad spectrum of protein classes implicated in various diseases. The primary requirement for a suitable ligand is the presence of a functional group, typically a primary or secondary amine, that can react with the carboxylic acid to form a stable amide linkage.

Classes of target protein ligands that can be conjugated to this scaffold include, but are not limited to:

Kinase Inhibitors: Many kinase inhibitors possess amine functionalities that are amenable to conjugation. By attaching a kinase inhibitor to the this compound scaffold, it is possible to convert an inhibitor into a degrader, offering a potentially more potent and durable pharmacological effect. For example, inhibitors of Bruton's tyrosine kinase (BTK) and other kinases have been successfully incorporated into thalidomide-based PROTACs.

Receptor Antagonists and Agonists: Small molecules that bind to cell surface or nuclear receptors can be repurposed as warheads for PROTACs. This approach allows for the targeted degradation of receptors involved in signaling pathways that are dysregulated in disease.

Bromodomain Binders: Inhibitors of bromodomain and extraterminal (BET) proteins, such as JQ1, have been extensively used in the development of PROTACs for cancer therapy. nih.govnih.gov These inhibitors often contain suitable functional groups for conjugation to the acid terminus of the linker.

Enzyme Inhibitors: Beyond kinases, inhibitors of other enzyme classes, such as phosphatases or metabolic enzymes, can be incorporated into PROTACs to achieve their targeted degradation. nih.gov

The table below illustrates the diversity of ligand classes that are, in principle, conjugatable to the this compound scaffold.

Target Protein Ligand ClassExample Target(s)Potential Therapeutic Area
Kinase InhibitorsBTK, EGFR, ALKCancer, Autoimmune Diseases
Bromodomain BindersBRD4, BRD2, BRD3Cancer, Inflammation
Nuclear Receptor LigandsEstrogen Receptor (ER), Androgen Receptor (AR)Cancer
Enzyme InhibitorsSHP2, PARPCancer

Application in High-Throughput Cell-Based Assays for Discovery and Optimization of Targeted Protein Degraders

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying and optimizing lead compounds from large chemical libraries. drugtargetreview.comnih.gov The this compound scaffold is well-suited for use in HTS campaigns aimed at discovering novel targeted protein degraders.

In a typical HTS workflow, a library of diverse target protein ligands, each containing a suitable reactive handle, can be coupled in a parallel fashion to the this compound. This generates a library of PROTACs that can then be screened in cell-based assays to identify molecules that induce the degradation of a specific protein of interest.

Commonly used high-throughput assays for PROTAC screening include:

Western Blotting: While not inherently high-throughput, automated Western blotting systems can be used to assess the levels of the target protein in cells treated with different PROTACs.

In-Cell Westerns/On-Cell Westerns: These antibody-based assays are performed in microtiter plates and allow for the rapid quantification of protein levels in a high-throughput format.

Reporter Assays: Cells can be engineered to express the target protein fused to a reporter protein, such as luciferase or a fluorescent protein. The degradation of the target protein can then be monitored by a decrease in the reporter signal.

High-Content Imaging: This technique uses automated microscopy and image analysis to quantify protein levels and their subcellular localization in a high-throughput manner.

Proteomics-based methods: Advanced mass spectrometry techniques can be employed to globally assess changes in the proteome upon treatment with PROTACs, providing a comprehensive view of their selectivity.

The modular nature of PROTAC synthesis using building blocks like this compound facilitates the rapid generation of compound libraries for HTS, accelerating the discovery of new and potent protein degraders.

Utility in Fundamental Investigations of Protein Function and Disease Pathogenesis through Precise Protein Knockdown

The ability of PROTACs to induce the rapid and selective degradation of specific proteins makes them invaluable tools for basic research. oup.com By using a PROTAC constructed with the this compound scaffold, researchers can achieve a transient and reversible "chemical knockdown" of a target protein, which offers several advantages over genetic methods like CRISPR-Cas9 or RNA interference (RNAi).

Key applications in fundamental research include:

Target Validation: PROTAC-mediated degradation can be used to rapidly assess the phenotypic consequences of depleting a specific protein, thereby validating it as a potential therapeutic target.

Elucidating Protein Function: The acute and reversible nature of PROTAC-induced protein knockdown allows for precise temporal control over protein levels, enabling the study of a protein's role in dynamic cellular processes.

Dissecting Disease Pathways: By degrading specific proteins within a signaling pathway, researchers can investigate the role of that protein in disease pathogenesis and identify potential points of therapeutic intervention.

Overcoming Compensation Mechanisms: Unlike genetic knockout models, which can sometimes lead to compensatory upregulation of other proteins, the rapid degradation induced by PROTACs can minimize these adaptive responses, providing a clearer understanding of the primary function of the target protein.

The use of PROTACs derived from this compound allows for a nuanced and powerful approach to studying protein function and its role in disease, complementing traditional genetic and pharmacological methods.

Future Research Trajectories for Thalidomide Based Protac Linkers and Degraders

Advanced Optimization of Linker Chemistry for Enhanced Degradation Efficiency, Selectivity, and Degradability

The linker connecting the target-binding warhead and the E3 ligase ligand plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation. mdpi.com The chemical composition, length, and rigidity of the linker, such as the polyethylene (B3416737) glycol (PEG) chain in Thalidomide-5'-O-PEG6-C2-acid, significantly influence a PROTAC's biological activity.

Future research is directed towards moving beyond simple PEG and alkyl chains to more sophisticated linker designs. This includes the incorporation of rigid or conformationally restricted linkers, such as cyclobutane (B1203170) or phenyl groups, to optimize the spatial orientation of the two ligands and improve ternary complex formation. nih.gov The "click chemistry" approach, utilizing moieties like triazoles, is also being leveraged to expedite the synthesis of diverse PROTAC libraries, allowing for rapid optimization of linker length and composition. nih.gov

Table 1: Strategies for Linker Optimization
Optimization ParameterResearch TrajectoryPotential Impact
CompositionIncorporating rigid (e.g., phenyl, cyclobutane) or clickable (e.g., triazole) moieties.Improved ternary complex stability, enhanced selectivity, and synthetic efficiency. nih.govnih.gov
LengthSystematic variation of chain length (e.g., PEG or alkyl units).Optimization of degradation potency and isoform selectivity. researchgate.net
Physicochemical PropertiesModulating hydrophilicity and hydrophobicity.Enhanced solubility, cell permeability, and bioavailability.

Systematic Exploration of Novel CRBN Ligands and Alternative Attachment Points for PROTAC Design

The majority of clinically advanced PROTACs utilize ligands for the E3 ligases Cereblon (CRBN) or von Hippel-Lindau (VHL). frontiersin.org Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), are the most common CRBN ligands employed. nih.gov However, the field is actively seeking to expand the repertoire of available E3 ligase ligands to overcome potential resistance mechanisms and to enable tissue-specific protein degradation. mdpi.comnih.gov

A significant research trajectory involves the discovery and development of novel CRBN ligands. While thalidomide-based ligands are effective, they can be prone to racemization and may induce the degradation of off-target "neosubstrates" like Ikaros and Aiolos. Researchers are exploring new chemical scaffolds, such as phenyl dihydrouracil (B119008) derivatives, which lack the chiral center found in thalidomide and may offer a different off-target profile.

In parallel, there is a systematic investigation into alternative attachment points for the linker on existing CRBN ligands. nih.gov Traditionally, linkers have been attached at the 4- or 5-position of the phthalimide (B116566) ring of thalidomide or its analogs. frontiersin.org Studies have shown that the exit vector of the linker dramatically influences the PROTAC's activity. nih.gov Exploring novel conjugation sites, such as the glutarimide (B196013) ring or other positions on the phthalimide core, could lead to PROTACs with improved stability, altered selectivity, and reduced neosubstrate degradation. nih.gov For instance, a benzyl (B1604629) alcohol linker has been reported as a novel connection point. mdpi.com

Methodological Advancements for Modulating Stereospecificity and Mitigating Undesired Protein Degradation Events

Thalidomide is a chiral molecule, and its enantiomers are known to have different biological activities. This stereospecificity is a critical consideration in PROTAC design. The (S)-enantiomer of thalidomide generally binds to CRBN with higher affinity than the (R)-enantiomer. nih.gov Therefore, a key area of future research is the development of synthetic methods that produce stereochemically pure PROTACs. This will ensure consistent biological activity and prevent potential off-target effects that could arise from the less active enantiomer or from in vivo racemization.

A major challenge with thalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, known as neosubstrates. nih.gov The CRBN ligand itself can act as a "molecular glue," inducing the degradation of zinc-finger transcription factors and other proteins, which can lead to toxicity. nih.govnih.gov Future research is focused on developing strategies to mitigate these undesired events. One approach is the rational design of CRBN ligands with modifications that disrupt the binding surface for neosubstrates without compromising the PROTAC's ability to recruit the target protein. nih.gov High-throughput proteomic platforms are being developed to rapidly screen for and identify off-target degradation, allowing for the iterative refinement of PROTAC design to enhance selectivity. nih.govnih.gov

Development of Innovative Tools and Technologies for Comprehensive PROTAC Research and Development

The rational design of effective PROTACs is a complex, multi-parameter challenge. nih.gov To accelerate progress, the field is increasingly relying on innovative tools and technologies. Computational modeling and structural biology are becoming indispensable for predicting and visualizing the ternary complex. These methods provide insights into the optimal linker length, composition, and attachment points needed to achieve productive protein-protein interactions.

High-throughput synthesis and screening methods are also critical for advancing PROTAC development. The use of solid-phase synthesis, where the E3 ligase ligand is attached to a resin, allows for the rapid and efficient creation of large libraries of PROTACs with diverse linkers and warheads. semanticscholar.orgrsc.org This enables the empirical testing of many designs to identify optimal degraders.

Furthermore, new biological assays are being developed to better characterize PROTAC function. These include advanced methods to measure ternary complex formation, ubiquitination rates, and cellular permeability. nih.gov There is also a push towards developing "conditional" PROTACs, which are activated by specific stimuli like light (photoPROTACs) or specific cellular enzymes. acs.org These innovative strategies offer spatiotemporal control over protein degradation, which could significantly enhance therapeutic precision and reduce off-target effects. mdpi.com

Q & A

Q. What are the key structural features and functional groups of Thalidomide-5'-O-PEG6-C2-acid that influence its biochemical activity?

  • Methodological Answer : The compound comprises a thalidomide core modified with a polyethylene glycol (PEG6) spacer and a terminal carboxylic acid (C2-acid). The PEG spacer enhances solubility and reduces steric hindrance, while the carboxylic acid enables conjugation to target molecules (e.g., proteins or small molecules). Structural validation requires nuclear magnetic resonance (NMR) for backbone confirmation, mass spectrometry (MS) for molecular weight verification, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the amide bond (-CONH-) and carboxylate (-COOH) .

Q. How is this compound synthesized, and what purification methods ensure high yield and purity?

  • Methodological Answer : Synthesis involves coupling thalidomide derivatives with PEG6-C2-acid via amide bond formation using carbodiimide crosslinkers (e.g., EDC/NHS). Key steps include:
  • Reaction Optimization : Adjust pH (6.5–7.5) and temperature (4°C–25°C) to minimize hydrolysis of active esters.
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients removes unreacted precursors.
  • Quality Control : LC-MS confirms purity (>95%), while elemental analysis validates stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to thalidomide’s teratogenicity and PEG derivatives’ potential irritancy:
  • Use fume hoods with HEPA filters to avoid inhalation.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation.
  • Dispose of waste via incineration or hazardous waste facilities compliant with local regulations .

Q. How does the PEG6 spacer impact the compound’s pharmacokinetic properties compared to shorter PEG chains?

  • Methodological Answer : PEG6 balances hydrophilicity and steric effects:
  • Solubility : Measure via shake-flask method in PBS (pH 7.4) and compare with PEG2/PEG4 analogs.
  • Stability : Perform plasma stability assays (37°C, 24 hours) to assess ester bond hydrolysis rates.
  • Bioavailability : Use in vivo pharmacokinetic studies (rodent models) to quantify half-life extension vs. shorter PEG variants .

Q. What analytical techniques are essential for characterizing this compound in solution?

  • Methodological Answer :
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous buffers.
  • Circular Dichroism (CD) : Confirm structural integrity of the thalidomide core.
  • UV-Vis Spectroscopy : Quantify concentration using molar extinction coefficients (ε) at 280 nm .

Advanced Research Questions

Q. How can researchers optimize PROTAC synthesis using this compound as an E3 ligase recruiter?

  • Methodological Answer :
  • Stoichiometric Ratios : Use a 1:1.2 molar ratio of thalidomide-PEG6-acid to warhead (e.g., kinase inhibitor) to minimize unreacted starting material.
  • Linker Flexibility : Compare PEG6 with PEG3/PEG8 analogs in cell-based degradation assays (e.g., Western blot for target protein reduction).
  • Reaction Kinetics : Monitor conjugation efficiency via time-course HPLC to identify optimal reaction duration (typically 12–24 hours) .

Q. What strategies resolve contradictory solubility data between computational predictions and experimental results for this compound?

  • Methodological Answer :
  • Computational Refinement : Recalculate solubility parameters (e.g., Hansen solubility parameters) using molecular dynamics simulations with explicit solvent models.
  • Experimental Validation : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
  • Statistical Analysis : Apply Bland-Altman plots to quantify bias between predicted vs. measured solubility .

Q. How should researchers design degradation assays to evaluate target protein ubiquitination efficiency mediated by this compound conjugates?

  • Methodological Answer :
  • Cell Line Selection : Use HEK293T or HCT116 cells transfected with luciferase-tagged target proteins.
  • Dose-Response Curves : Treat cells with 0.1–10 µM conjugate for 24–48 hours and quantify ubiquitination via anti-Ub Western blot.
  • Controls : Include negative controls (unconjugated thalidomide) and proteasome inhibitors (e.g., MG132) to confirm mechanism .

Q. What experimental approaches validate the absence of off-target effects in this compound-based PROTACs?

  • Methodological Answer :
  • CRISPR-Cas9 Screening : Knock out candidate E3 ligases (e.g., CRBN) to confirm target specificity.
  • Thermal Proteome Profiling (TPP) : Identify proteins with altered thermal stability upon treatment.
  • RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to detect unintended pathway activation .

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement real-time FTIR and Raman spectroscopy to monitor reaction progress.
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, pH, and solvent composition.
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) assess degradation pathways (e.g., oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.